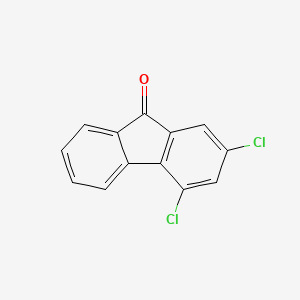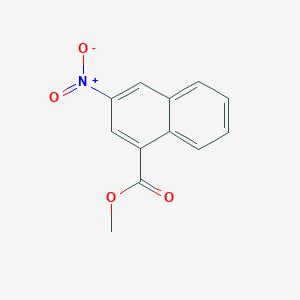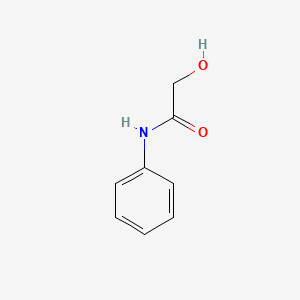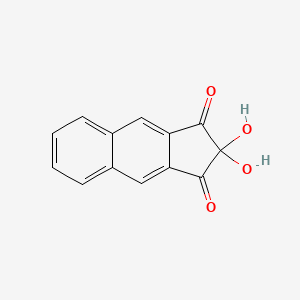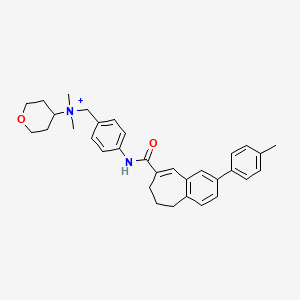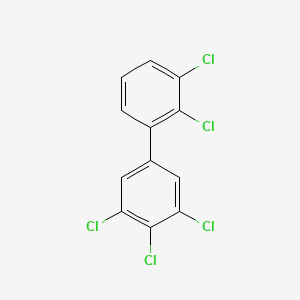
2,3,3',4',5'-Pentachlorobiphenyl
説明
2,3,3’,4’,5’-Pentachlorobiphenyl is a type of polychlorinated biphenyl (PCB) congener . PCBs are a group of man-made organic chemicals consisting of carbon, hydrogen and chlorine atoms. They are known for their non-flammability, chemical stability, high boiling point, and electrical insulating properties .
Molecular Structure Analysis
The molecular structure of 2,3,3’,4’,5’-Pentachlorobiphenyl consists of two phenyl rings with five chlorine atoms attached at the 2, 3, 3’, 4’, and 5’ positions . The exact 3D structure can be viewed using specific software .Physical And Chemical Properties Analysis
The physical and chemical properties of 2,3,3’,4’,5’-Pentachlorobiphenyl include a molecular weight of 326.43 . Other properties such as melting point, boiling point, and water solubility are not explicitly mentioned in the search results .科学的研究の応用
Spindle-Disturbing Activity : PCBs, including 2,3,3',4',4'-pentachlorobiphenyl, have been studied for their spindle-disturbing activity in cells. This research found that certain PCBs can induce abnormal chromosomal arrangements in mitosis, which is significant given the widespread exposure to such compounds in the environment (Jensen, Wiberg, Klasson-Wehler, & Onfelt, 2000).
Synthesis of Labelled Compounds : The preparation of 14C-labelled biphenyl and its chlorinated derivatives, including 2,3,3',4',5'-pentachlorobiphenyl, was studied to understand better the properties and behavior of these compounds in various environments (Bergman & Wachtmeister, 1977).
Metabolism in Plants : Research has been conducted on the metabolism of 2,3,3',4',5'-pentachlorobiphenyl in marsh plants, highlighting its persistence and transformation in plant tissues (Moza, Kilzer, Weisgerber, & Klein, 1976).
Neurotoxic Effects : Studies on adult mice exposed to 2,3,3',4',4'-pentachlorobiphenyl neonatally revealed potential neurotoxic effects, including changes in behavior and brain receptors. This research contributes to understanding the long-term impacts of PCB exposure (Eriksson & Fredriksson, 1998).
Photodechlorination Pathways : The study of photodechlorination of PCBs, including 3,3',4,5,5'-pentachlorobiphenyl, provided insights into the mechanisms of environmental degradation of these pollutants (Yao et al., 1997).
Tissue Localization in Mice : Research has shown that certain pentachlorobiphenyls, including 2,3,3',4',6-pentachlorobiphenyl, specifically accumulate in the lung parenchyma of mice. This finding is crucial for understanding the health risks associated with PCB exposure (Brandt, Mohammed, & Slanina, 1981).
Fungal Bioconversion : The white-rot fungus Phlebia brevispora has been studied for its ability to degrade toxic coplanar PCBs, demonstrating a potential bioremediation approach for PCB-contaminated environments (Kamei et al., 2006).
Safety And Hazards
特性
IUPAC Name |
1,2,3-trichloro-5-(2,3-dichlorophenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5Cl5/c13-8-3-1-2-7(11(8)16)6-4-9(14)12(17)10(15)5-6/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWOWBISZHLPYEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C2=CC(=C(C(=C2)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H5Cl5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2074243 | |
| Record name | 2,3,3',4',5'-Pentachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2074243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,3',4',5'-Pentachlorobiphenyl | |
CAS RN |
76842-07-4 | |
| Record name | PCB 122 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=76842-07-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3,3',4',5'-Pentachlorobiphenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076842074 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3,3',4',5'-Pentachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2074243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3,3',4',5'-PENTACHLOROBIPHENYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S3SUI921T4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



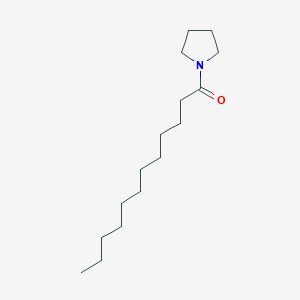
![[(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] methanesulfonate](/img/structure/B1594482.png)
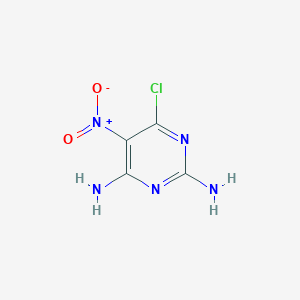
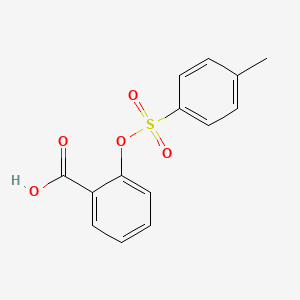
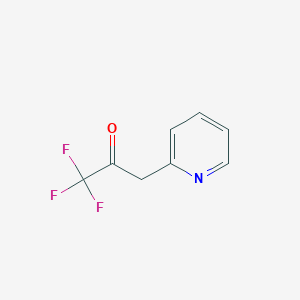
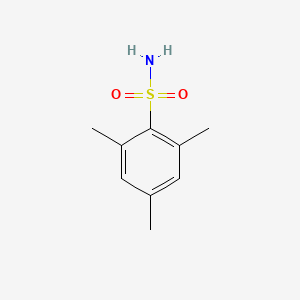
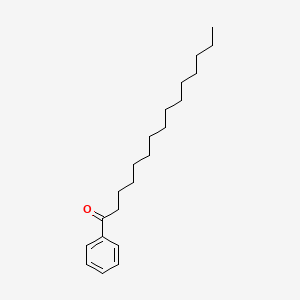
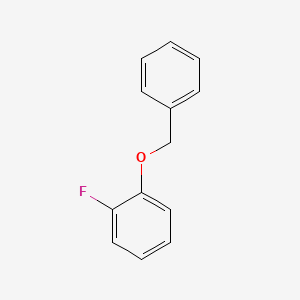
![2-[(3,4-Dichlorobenzyl)amino]ethanol](/img/structure/B1594492.png)
